Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoylpiperazine moiety and a chlorophenoxyacetamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Introduction of the Chlorophenoxyacetamido Group: The next step involves the reaction of 4-benzoylpiperazine with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chlorophenoxyacetamido group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1-PIPERAZINYL)BENZOATE: Similar structure but lacks the chlorophenoxyacetamido group.
ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Similar structure with a propyl group instead of a benzoyl group.
ETHYL 4-(2-(4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Similar structure with a fluorophenyl group.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of both the benzoylpiperazine and chlorophenoxyacetamido groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H28ClN3O5 |
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Molecular Weight |
522.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H28ClN3O5/c1-2-36-28(35)21-8-13-25(24(18-21)30-26(33)19-37-23-11-9-22(29)10-12-23)31-14-16-32(17-15-31)27(34)20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,30,33) |
InChI Key |
DXZRDDXWEYQQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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